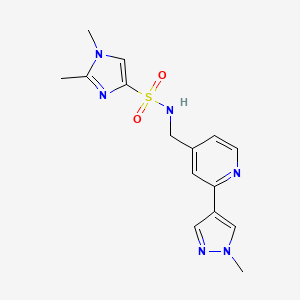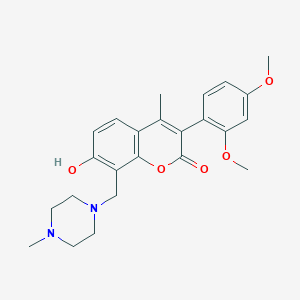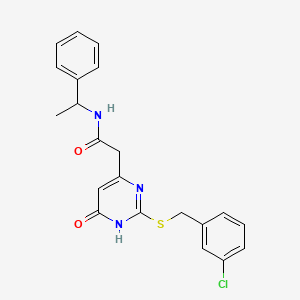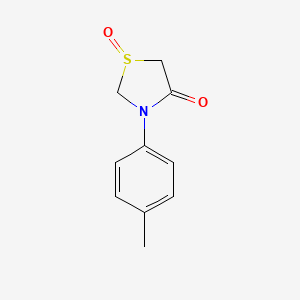![molecular formula C18H11NO4S B2702725 [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate CAS No. 58629-15-5](/img/structure/B2702725.png)
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate
描述
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate is a complex organic compound that combines the structural features of benzothiazole and chromone Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while chromone is a benzopyran derivative with a ketone group The acetate group is an ester derived from acetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate typically involves the formation of the benzothiazole and chromone moieties followed by their coupling and esterification. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This is followed by the cyclization of a suitable precursor to form the chromone ring. The final step involves the esterification of the chromone derivative with acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent recycling and waste minimization are also important considerations in industrial settings.
化学反应分析
Types of Reactions
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to substitute the acetate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the chromone moiety, which can exhibit fluorescence. It is also investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
作用机制
The mechanism of action of [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and are known for their diverse biological activities.
Chromone Derivatives: Compounds containing the chromone moiety are studied for their anti-inflammatory and anticancer properties.
Benzothiazole-Substituted Chromones: These compounds are structurally similar and are investigated for their potential as fluorescent probes and therapeutic agents.
Uniqueness
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate is unique due to the combination of benzothiazole and chromone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4S/c1-10(20)23-11-6-7-12-15(8-11)22-9-13(17(12)21)18-19-14-4-2-3-5-16(14)24-18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRAHSPFEYHGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320776 | |
| Record name | [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58629-15-5 | |
| Record name | [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B2702642.png)

![N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2702645.png)


![1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2702649.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2702650.png)

![ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2702654.png)


![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2702657.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-diazepane](/img/structure/B2702658.png)

